tert-Butyl 2-(hydroxymethyl)-4-((tetrahydro-2H-pyran-2-yl)oxy)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-(hydroxymethyl)-4-((tetrahydro-2H-pyran-2-yl)oxy)pyrrolidine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a tetrahydropyran group, and a tert-butyl ester. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(hydroxymethyl)-4-((tetrahydro-2H-pyran-2-yl)oxy)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Tetrahydropyran Group: The tetrahydropyran group can be introduced via an etherification reaction, where a hydroxyl group on the pyrrolidine ring reacts with a tetrahydropyran derivative.
Formation of the tert-Butyl Ester: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(hydroxymethyl)-4-((tetrahydro-2H-pyran-2-yl)oxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the functional groups, such as converting the ester to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield an aldehyde or carboxylic acid, while reduction of the ester group can produce an alcohol.
Scientific Research Applications
tert-Butyl 2-(hydroxymethyl)-4-((tetrahydro-2H-pyran-2-yl)oxy)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(hydroxymethyl)-4-((tetrahydro-2H-pyran-2-yl)oxy)pyrrolidine-1-carboxylate depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the presence of functional groups like the hydroxymethyl and ester groups can influence its binding affinity and reactivity.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate: Lacks the tetrahydropyran group, which may affect its reactivity and applications.
tert-Butyl 4-((tetrahydro-2H-pyran-2-yl)oxy)pyrrolidine-1-carboxylate: Lacks the hydroxymethyl group, which can influence its chemical properties.
Uniqueness
tert-Butyl 2-(hydroxymethyl)-4-((tetrahydro-2H-pyran-2-yl)oxy)pyrrolidine-1-carboxylate is unique due to the combination of its functional groups, which impart specific chemical properties and reactivity. This makes it valuable for various applications in scientific research and industry.
Properties
Molecular Formula |
C15H27NO5 |
---|---|
Molecular Weight |
301.38 g/mol |
IUPAC Name |
tert-butyl 2-(hydroxymethyl)-4-(oxan-2-yloxy)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H27NO5/c1-15(2,3)21-14(18)16-9-12(8-11(16)10-17)20-13-6-4-5-7-19-13/h11-13,17H,4-10H2,1-3H3 |
InChI Key |
SHZWYUOEMXVOCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CO)OC2CCCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.